

Spectroscopic Profile of 3-Hydroxy-2-naphthaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-naphthaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Hydroxy-2-naphthaldehyde** (CAS No: 581-71-5), a valuable building block in the synthesis of various organic compounds, including Schiff bases and other ligands with applications in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **3-Hydroxy-2-naphthaldehyde**, providing a clear and concise reference for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.48	s	-	CHO
9.85	s	-	OH
8.15	s	-	H-1
7.85	d	8.4	H-8
7.60	d	8.1	H-5
7.45	t	7.5	H-6
7.30	t	7.5	H-7
7.20	s	-	H-4

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
192.5	C=O (Aldehyde)
158.0	C-3
137.2	C-8a
131.5	C-4a
129.8	C-5
128.7	C-7
127.5	C-8
124.2	C-6
123.8	C-1
115.5	C-2
110.2	C-4

Solvent: CCl₄^[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~3400	O-H stretch	Broad
~3050	Aromatic C-H stretch	Medium
~2850, ~2750	Aldehydic C-H stretch	Medium, two bands
~1680	C=O stretch (conjugated aldehyde)	Strong
~1600, ~1470	Aromatic C=C stretch	Medium
~1280	C-O stretch (phenol)	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)
Cyclohexane	352
Acetonitrile	355
Methanol	360

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of **3-Hydroxy-2-naphthaldehyde** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) for ^1H NMR and deuterated carbon tetrachloride (CCl_4) for ^{13}C NMR.

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Analysis: NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ^1H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For ^{13}C NMR, a wider spectral width was used to cover the range of 0 to 200 ppm. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

IR Spectroscopy

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid **3-Hydroxy-2-naphthaldehyde** was placed directly on the ATR crystal.

Instrumentation and Analysis: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum. The data was collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm^{-1}).

UV-Vis Spectroscopy

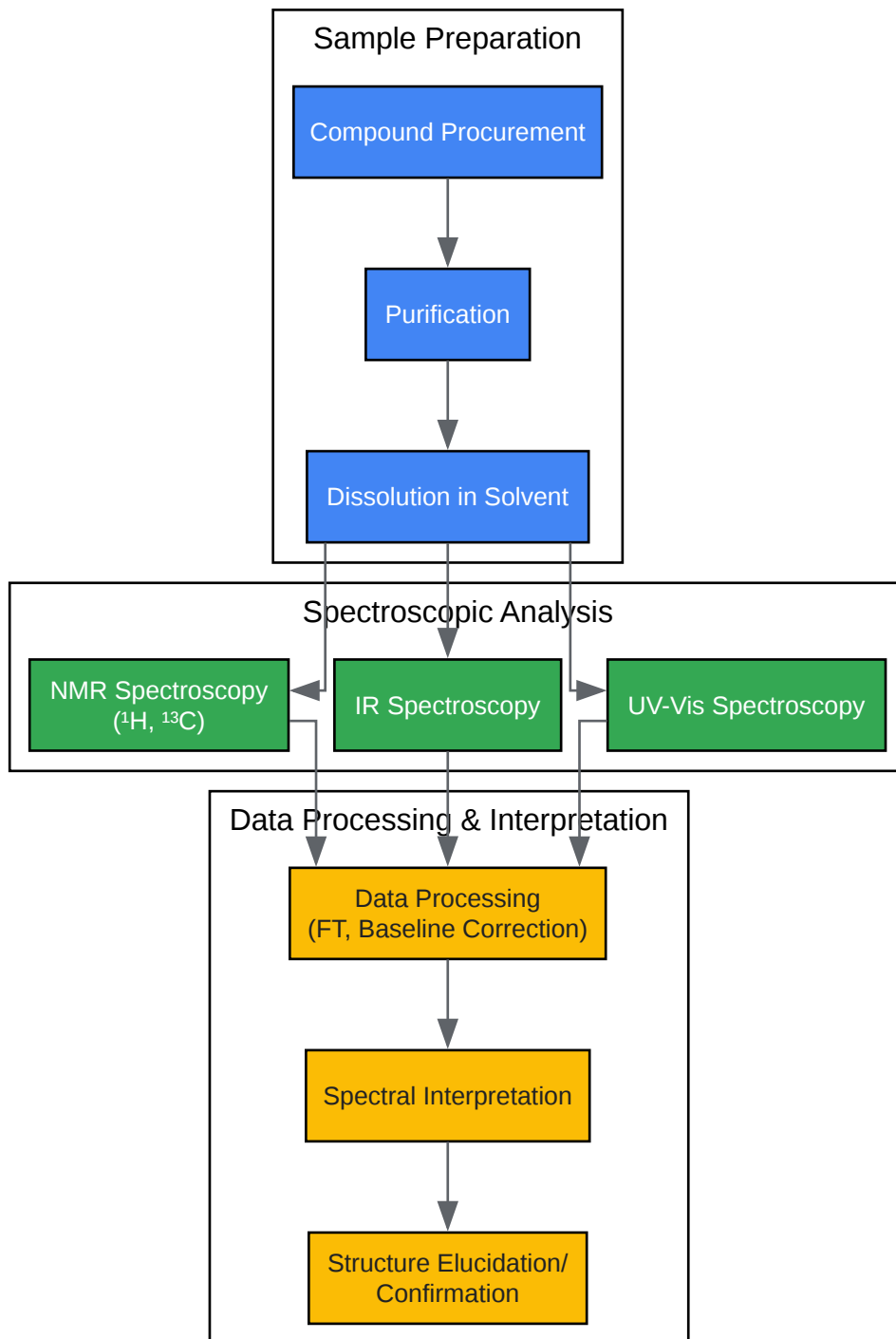
Sample Preparation: Stock solutions of **3-Hydroxy-2-naphthaldehyde** were prepared in spectroscopic grade solvents (cyclohexane, acetonitrile, and methanol) at a concentration of approximately 10^{-3} M. These were further diluted to obtain a final concentration in the range of 10^{-5} to 10^{-6} M, ensuring the absorbance values were within the linear range of the instrument.

Instrumentation and Analysis: An absorption spectrum was recorded using a dual-beam UV-Vis spectrophotometer. The analysis was performed in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm. The solvent used for the sample preparation was also used as the reference blank. The wavelengths of maximum absorbance (λ_{max}) were determined from the resulting spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Hydroxy-2-naphthaldehyde**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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References

- 1. spectrabase.com [spectrabase.com]
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